2-Acetylphenyl methanesulfonate
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Overview
Description
2-Acetylphenyl methanesulfonate is an organic compound with the molecular formula C9H10O4S It is a derivative of methanesulfonic acid and is characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl methanesulfonate typically involves the mesylation of 2-hydroxyacetophenone. The process begins with the dissolution of 2-hydroxyacetophenone in an appropriate solvent such as dichloromethane. Triethylamine is then added as a base, followed by the dropwise addition of methanesulfonyl chloride at a low temperature (0°C). The reaction mixture is stirred at room temperature for several hours, after which the product is extracted and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The acetyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can modify the acetyl group to form alcohols or carboxylic acids.
Scientific Research Applications
2-Acetylphenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the phenyl ring .
Comparison with Similar Compounds
- 4-Acetylphenyl methanesulfonate
- Methanesulfonic acid
- Ethyl methanesulfonate
Comparison: 2-Acetylphenyl methanesulfonate is unique due to the presence of both an acetyl group and a methanesulfonate group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For instance, methanesulfonic acid lacks the acetyl group, limiting its reactivity in certain contexts .
Properties
CAS No. |
99179-74-5 |
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Molecular Formula |
C9H10O4S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(2-acetylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O4S/c1-7(10)8-5-3-4-6-9(8)13-14(2,11)12/h3-6H,1-2H3 |
InChI Key |
CJLQSVBVHZXFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C |
Origin of Product |
United States |
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